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Introduction
Methyl 6-acetoxyhexanoate is an ester functionalized with an acetate group, belonging to the

family of medium-chain fatty acid esters. While not as extensively studied as some of its

counterparts, its structure presents potential for applications in various fields, including as a

building block in organic synthesis and potentially as a modulator of biological pathways. This

technical guide provides a comprehensive overview of the known chemical properties,

structure, and synthetic methodology for methyl 6-acetoxyhexanoate, with a focus on its

relevance to researchers in the chemical and pharmaceutical sciences.

Chemical Structure and Properties
Methyl 6-acetoxyhexanoate possesses a linear six-carbon backbone with a methyl ester at

one terminus and an acetoxy group at the other. This bifunctional nature makes it an interesting

candidate for polymerization and as a linker molecule in the design of more complex chemical

entities.

Below is a diagram of the chemical structure of methyl 6-acetoxyhexanoate.
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Chemical Structure of Methyl 6-acetoxyhexanoate
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Caption: Chemical structure of methyl 6-acetoxyhexanoate.
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A summary of its key chemical properties is presented in the table below. It is important to note

that due to limited direct experimental data for methyl 6-acetoxyhexanoate, some values are

based on closely related compounds such as ethyl 6-acetoxyhexanoate and methyl 5-

acetoxyhexanoate.

Property Value Source

Molecular Formula C₉H₁₆O₄ [1]

Molecular Weight 188.22 g/mol [1]

CAS Number 104954-58-7 [1]

Appearance
Colorless to pale yellow liquid

(predicted)
[2]

Boiling Point ~251-253 °C (for ethyl analog) [2]

Density ~1.01 g/cm³ (for ethyl analog) [2]

Solubility

Soluble in non-polar solvents;

insoluble in water. Soluble in

ethanol.

[3]

LogP 1.2829 [1]

Experimental Protocols
Synthesis of Methyl 6-Acetoxyhexanoate
A common and efficient method for the synthesis of methyl 6-acetoxyhexanoate involves a

two-step process starting from ε-caprolactone.[4][5][6][7] This procedure can be adapted from

the synthesis of its ethyl analog.

Step 1: Synthesis of Methyl 6-hydroxyhexanoate

This step involves the acid-catalyzed ring-opening of ε-caprolactone with methanol.

Materials: ε-caprolactone, methanol (anhydrous), sulfuric acid (concentrated).

Procedure:
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To a round-bottom flask containing ε-caprolactone, add an excess of anhydrous methanol.

Carefully add a catalytic amount of concentrated sulfuric acid.

The reaction mixture is refluxed for several hours. The progress of the reaction can be

monitored by thin-layer chromatography (TLC).

Upon completion, the excess methanol is removed under reduced pressure.

The residue is dissolved in an organic solvent such as ethyl acetate and washed with a

saturated sodium bicarbonate solution and brine.

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to

yield crude methyl 6-hydroxyhexanoate.

Purification can be achieved by vacuum distillation or column chromatography.

Step 2: Acetylation of Methyl 6-hydroxyhexanoate

The hydroxyl group of methyl 6-hydroxyhexanoate is then acetylated to yield the final product.

Materials: Methyl 6-hydroxyhexanoate, acetic anhydride, pyridine or a mild base (e.g.,

triethylamine), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

Procedure:

Methyl 6-hydroxyhexanoate is dissolved in a suitable solvent like dichloromethane in a

round-bottom flask.

A slight excess of acetic anhydride and a base (e.g., pyridine or triethylamine) are added

to the solution. A catalytic amount of DMAP can be added to accelerate the reaction.

The reaction mixture is stirred at room temperature. The reaction progress is monitored by

TLC.

Once the reaction is complete, the mixture is diluted with an organic solvent and washed

sequentially with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by a

saturated sodium bicarbonate solution and brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under

reduced pressure.

The crude methyl 6-acetoxyhexanoate can be purified by vacuum distillation or column

chromatography.

The overall synthetic workflow is depicted in the following diagram:

Synthetic Pathway to Methyl 6-acetoxyhexanoate

ε-Caprolactone

Methyl 6-hydroxyhexanoate
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Methyl 6-acetoxyhexanoate
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Caption: Synthetic workflow for methyl 6-acetoxyhexanoate.

Characterization
The structure and purity of methyl 6-acetoxyhexanoate can be confirmed using standard

analytical techniques.[4][5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected signals would include a singlet for the methyl ester protons (~3.6 ppm),

a triplet for the methylene protons adjacent to the ester oxygen (~4.0 ppm), a singlet for

the acetyl methyl protons (~2.0 ppm), and multiplets for the other methylene protons in the

aliphatic chain. The ¹H NMR data for the precursor, methyl 6-hydroxyhexanoate, shows a

singlet for the methyl ester protons at 3.66 ppm and a triplet for the methylene protons

adjacent to the hydroxyl group at 3.64 ppm.[8]

¹³C NMR: Characteristic signals would be observed for the two carbonyl carbons (ester

and acetyl), the methyl ester carbon, the acetyl methyl carbon, and the methylene carbons

of the hexanoate chain. The ¹³C NMR data for methyl 6-hydroxyhexanoate shows the

ester carbonyl carbon at 174.32 ppm, the methylene carbon adjacent to the hydroxyl

group at 62.77 ppm, and the methyl ester carbon at 51.63 ppm.[8]

Mass Spectrometry (MS):

The mass spectrum would be expected to show the molecular ion peak [M]⁺ and

characteristic fragmentation patterns, such as the loss of the methoxy group (-OCH₃) and

the acetoxy group (-OCOCH₃). The precursor, methyl 6-hydroxyhexanoate, shows a

calculated [M-H]⁺ peak at m/z 147.1016 in APCI-MS.[8]

Infrared (IR) Spectroscopy:

The IR spectrum should exhibit strong absorption bands corresponding to the C=O

stretching of the ester groups (around 1740 cm⁻¹) and C-O stretching vibrations.

Applications in Drug Development and Research
While specific biological activities of methyl 6-acetoxyhexanoate are not widely reported,

derivatives of hexanoic acid have shown relevance in medicinal chemistry. 6-Aminohexanoic

acid, for instance, is a known antifibrinolytic agent and its derivatives are used as flexible

linkers in the design of peptides and other bioactive molecules.[9] The hydrophobic and flexible

nature of the hexanoate chain can be exploited to modulate the pharmacokinetic and

pharmacodynamic properties of drug candidates.

The acetoxy group can also serve as a pro-drug moiety, which can be hydrolyzed in vivo to

release a free hydroxyl group, potentially unmasking a pharmacologically active molecule.

Furthermore, esters of 6-hydroxyhexanoic acid are used as intermediates in the synthesis of
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various pharmaceutical compounds.[2] Therefore, methyl 6-acetoxyhexanoate represents a

versatile building block for the synthesis of more complex molecules with potential therapeutic

applications.

The logical relationship for its potential application in drug discovery is outlined below:

Potential Role in Drug Discovery

Methyl 6-acetoxyhexanoate

Bifunctional Nature Flexible Hydrocarbon Chain Prodrug Potential (Acetoxy Group)

Linker in Bioactive Molecules Modulation of Physicochemical Properties Controlled Drug Release

Development of Novel Therapeutics

Click to download full resolution via product page

Caption: Logical flow of potential drug discovery applications.

Conclusion
Methyl 6-acetoxyhexanoate is a readily accessible bifunctional molecule with potential

applications in organic synthesis and medicinal chemistry. While direct experimental data on its

properties and biological activity are limited, its structural similarity to other well-characterized
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compounds allows for a reliable estimation of its characteristics and synthetic accessibility. For

researchers in drug development, it represents a versatile scaffold that can be incorporated into

more complex molecules to modulate their properties and explore novel therapeutic strategies.

Further investigation into the specific biological effects of this and related compounds is

warranted to fully elucidate their potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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